molecular formula C13H20ClNO B3023064 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride CAS No. 614731-14-5

4-[(2-Methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B3023064
CAS No.: 614731-14-5
M. Wt: 241.76 g/mol
InChI Key: QLKVFGHLSIREIO-UHFFFAOYSA-N
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Description

4-[(2-Methylphenoxy)methyl]piperidine hydrochloride (CAS: 614731-14-5) is a piperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol . The compound features a piperidine ring substituted with a 2-methylphenoxymethyl group, where the phenoxy moiety is attached to the piperidine core via a methylene bridge. This structural motif is common in pharmaceutical intermediates, as piperidine derivatives are frequently used in drug design due to their bioavailability and metabolic stability .

Properties

IUPAC Name

4-[(2-methylphenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKVFGHLSIREIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589434
Record name 4-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-14-5
Record name 4-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully controlled to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉ClN₁O
  • Molecular Weight : Approximately 239.75 g/mol
  • Structure : The compound features a piperidine ring substituted with a 2-methylphenoxy group, contributing to its distinctive chemical behavior.

Chemistry

4-[(2-Methylphenoxy)methyl]piperidine hydrochloride is primarily used as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides or other oxidation products.
  • Reduction : Capable of undergoing reduction reactions to yield alcohols or amines.
  • Substitution : Engages in substitution reactions where functional groups are replaced by others.

These reactions enable the synthesis of more complex compounds that may have enhanced properties or functionalities.

Biology

In biological research, this compound is utilized to explore its effects on:

  • Enzyme Interactions : Investigating how it interacts with specific enzymes can provide insights into metabolic pathways.
  • Receptor Binding : The compound's structure allows it to bind to various receptors, potentially modulating their activity and leading to observable biological effects.

Research indicates that this compound may have implications in pharmacological studies, particularly concerning its mechanism of action on neurotransmitter systems.

Medicine

The compound shows promise in medicinal chemistry for:

  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents, particularly those targeting central nervous system disorders.
  • Therapeutic Uses : Preliminary studies suggest potential applications in treating conditions like depression and anxiety due to its ability to inhibit serotonin and norepinephrine reuptake, akin to selective serotonin reuptake inhibitors (SSRIs) .

Preparation Methods

The synthesis of this compound typically involves the following steps:

  • Reaction of 2-Methylphenol with Piperidine : This reaction often requires a catalyst and specific conditions (e.g., heating) to facilitate the formation of an intermediate.
  • Formation of Hydrochloride Salt : The final product is obtained by treating the intermediate with hydrochloric acid, followed by purification techniques such as crystallization.

Case Study 1: Enzyme Interaction Studies

A study focusing on the interaction between this compound and certain enzymes demonstrated its potential as an inhibitor. The compound was found to modulate enzyme activity significantly, suggesting its utility in further pharmacological investigations .

Case Study 2: Drug Development Research

In drug development research, this compound has been evaluated for its efficacy as an antidepressant. The findings indicated that it exhibits properties similar to established SSRIs, providing a basis for further exploration as a therapeutic agent .

Mechanism of Action

The mechanism by which 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Key Properties :

  • Hazard Classification : Labeled as an irritant (Xi) .
  • Safety Data: Limited toxicological information is available, but acute exposure may cause irritation to skin, eyes, or respiratory systems .

Comparison with Similar Compounds

Piperidine derivatives with substituted phenoxymethyl groups exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride (Target) C₁₃H₂₀ClNO 2-Methylphenoxy 241.76 Moderate lipophilicity; irritant hazard.
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride C₁₄H₁₉Cl₂NO 4-Chloro-3-ethylphenoxy 300.67 Increased steric bulk and halogenation may enhance receptor binding affinity.
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride C₁₁H₂₀ClNO 3-Methyl-2-butenyloxy (allyl ether) 229.74 Alkenyl group introduces potential metabolic instability.
4-[2-Chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine hydrochloride C₂₁H₂₅Cl₂NO 2-Chloro-4-(2-phenylpropan-2-yl)phenoxy 394.34 Bulky aryl substituents likely improve CNS penetration.
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine hydrochloride C₁₃H₁₅F₃ClN 4-Trifluoromethylphenylmethyl 289.71 Trifluoromethyl group enhances lipophilicity and metabolic stability.
4-(4-Trifluoromethylphenoxy)piperidine hydrochloride C₁₂H₁₃ClF₃NO 4-Trifluoromethylphenoxy 303.69 Polar trifluoromethyl group may reduce blood-brain barrier penetration.

Physicochemical and Toxicological Comparisons

Lipophilicity and Solubility

  • The 2-methylphenoxy group in the target compound balances moderate lipophilicity, making it suitable for oral bioavailability .

Thermal Stability

  • While the target compound lacks melting point data, 4-(Diphenylmethoxy)piperidine hydrochloride (a structurally distinct analog) has a melting point of 200–207°C , suggesting piperidine hydrochlorides generally exhibit high thermal stability.

Toxicity Profiles

  • Acute Toxicity : The target compound is classified as an irritant, whereas 4-(Diphenylmethoxy)piperidine hydrochloride is labeled harmful upon acute exposure .
  • Environmental Impact : Most compounds, including the target, lack comprehensive ecotoxicological data .

Biological Activity

4-[(2-Methylphenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : Approximately 189.68 g/mol
  • Structure : The compound features a piperidine ring substituted with a 2-methylphenoxy group, which influences its lipophilicity and biological interactions.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological functions.

Anticonvulsant Properties

Research indicates that derivatives of piperidine compounds exhibit anticonvulsant activity. Studies have shown that modifications in the structure can enhance efficacy against seizures, suggesting that this compound may possess similar properties .

Analgesic and Anti-inflammatory Effects

The compound has been explored for its potential analgesic (pain-relieving) and anti-inflammatory effects. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Antitumor Activity

Preliminary studies suggest that this compound could exhibit antitumor properties. Research has shown that piperidine derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of piperidine derivatives, including this compound, demonstrated significant activity against specific targets such as acetylcholinesterase (AChE). The findings indicated a promising role in treating conditions like Alzheimer's disease through enhanced cholinergic transmission .

Interaction with Receptors

Another research effort examined the binding affinity of this compound with various neurotransmitter receptors. The results highlighted its potential as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders .

Data Summary Table

Biological Activity Effect Mechanism Reference
AnticonvulsantSeizure reductionInteraction with GABAergic pathways
AnalgesicPain reliefCOX inhibition
Anti-inflammatoryReduced inflammationInhibition of pro-inflammatory cytokines
AntitumorInduction of apoptosisModulation of apoptotic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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